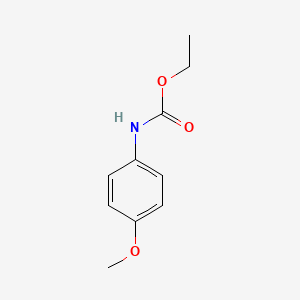

Ethyl (4-methoxyphenyl)carbamate

Übersicht

Beschreibung

Ethyl (4-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H13NO3 It is a derivative of carbamic acid and is characterized by the presence of an ethyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl (4-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of N-ethyl-N-(4-methoxyphenyl)urea.

Reduction: Formation of 4-methoxyaniline.

Substitution: Formation of brominated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anesthetic Properties

Ethyl carbamate compounds have historically been used as anesthetics in veterinary medicine. Ethyl (4-methoxyphenyl)carbamate has been studied for its potential use in inducing anesthesia in laboratory animals, providing a safer alternative to traditional anesthetics due to its lower toxicity profile .

1.2 Anticancer Research

Research indicates that ethyl carbamate may possess anticancer properties. In animal studies, it has shown potential in increasing the incidence of tumors in various tissues, which raises questions about its genotoxicity and carcinogenicity. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a possible human carcinogen (Group 2B), later upgraded to Group 2A due to its carcinogenic potential . This classification emphasizes the need for careful consideration in therapeutic applications.

Food Safety and Toxicology

2.1 Presence in Food Products

this compound has been identified in fermented foods and alcoholic beverages, where it can form during fermentation processes. Its presence raises concerns regarding food safety due to its toxicological effects. Studies have reported levels of ethyl carbamate in wines and spirits that exceed safety thresholds established by health organizations .

2.2 Analytical Methods for Detection

The detection of ethyl carbamate in food products is crucial for ensuring consumer safety. Various analytical methods have been developed, including gas chromatography coupled with mass spectrometry (GC-MS). These methods allow for the precise quantification of ethyl carbamate in complex matrices such as alcoholic beverages and fermented foods .

| Matrix | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Alcoholic Beverages | GC-MS | Low μg/kg range |

| Fermented Foods | GC-MS | 0.6 μg/L |

| Spirits | GC-MS/MS | 10 μg/L |

Environmental Impact

3.1 Toxicological Effects

Research indicates that exposure to ethyl carbamate can lead to significant toxicological effects, including cellular damage and increased oxidative stress. Studies have shown that it can deplete intracellular glutathione levels and disrupt mitochondrial function . These findings highlight the environmental implications of ethyl carbamate as a contaminant in agricultural runoff and its potential impact on wildlife.

Case Studies

Case Study 1: Ethyl Carbamate in Alcoholic Beverages

A study conducted on 34 food items, including alcoholic beverages, revealed significant levels of ethyl carbamate, raising concerns about its carcinogenic risk when consumed regularly . The study emphasized the need for regulatory measures to monitor ethyl carbamate levels in consumer products.

Case Study 2: Veterinary Use

In veterinary medicine, this compound has been utilized as an anesthetic agent. Its application was evaluated for efficacy and safety compared to traditional anesthetics, demonstrating a favorable profile with fewer side effects observed during clinical trials .

Wirkmechanismus

The mechanism of action of ethyl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The carbamate group can enhance the bioavailability and stability of the parent molecule, allowing it to reach its target site more effectively.

Vergleich Mit ähnlichen Verbindungen

- Methyl (4-methoxyphenyl)carbamate

- Butyl (4-methoxyphenyl)carbamate

- Phenyl (4-methoxyphenyl)carbamate

This compound stands out due to its balance of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.

Biologische Aktivität

Ethyl (4-methoxyphenyl)carbamate, also known as ethyl 4-methoxyphenylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- IUPAC Name : Ethyl 4-methoxybenzenecarbamate

The presence of the methoxy group enhances its solubility and interaction with biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of other carbamate derivatives, which have been shown to disrupt bacterial growth through various pathways.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This process involves the activation of specific signaling pathways that lead to programmed cell death.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis mechanisms.

- Genotoxicity Assessment : Despite its promising biological activities, research has highlighted the genotoxic effects of ethyl carbamate derivatives. Studies have shown that it can bind to DNA and potentially lead to mutations, raising concerns about its safety for long-term use .

Eigenschaften

IUPAC Name |

ethyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGFZNSGTFZXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996018 | |

| Record name | Ethyl (4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-55-0 | |

| Record name | NSC24696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.